molecular formula C14H11ClN2O B2548322 2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 1275526-12-9

2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2548322
CAS No.: 1275526-12-9
M. Wt: 258.71
InChI Key: XLRXNBKUYAZKCI-UHFFFAOYSA-N
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Description

2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both a pyridine and an isoindole moiety

Preparation Methods

The synthesis of 2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with 2,3-dihydro-1H-isoindole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole include:

The uniqueness of this compound lies in its combined structural features of both pyridine and isoindole, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(1,3-dihydroisoindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-6-5-10(7-16-13)14(18)17-8-11-3-1-2-4-12(11)9-17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRXNBKUYAZKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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